Cas no 627526-70-9 (Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI))

Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI)

- (8-fluoronaphthalen-2-yl)boronic acid

- 8-fluoro-naphthalene-2-boronic acid

- (8-fluoronaphthalen-2-yl)boronicacid

- Boronic acid, (8-fluoro-2-naphthalenyl)-

- BSVZMHVEULIQRG-UHFFFAOYSA-N

- 8-fluoronaphthalene-2-boronic acid

- DTXSID60623714

- 627526-70-9

- SCHEMBL5782324

-

- MDL: MFCD18412297

- インチ: InChI=1S/C10H8BFO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,13-14H

- InChIKey: BSVZMHVEULIQRG-UHFFFAOYSA-N

- ほほえんだ: C=1C(=CC=C2C=CC=C(C12)F)B(O)O

計算された属性

- せいみつぶんしりょう: 190.0601378g/mol

- どういたいしつりょう: 190.0601378g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A249000080-1g |

8-Fluoronaphthalene-2-boronic acid |

627526-70-9 | 98% | 1g |

$4441.02 | 2023-09-01 |

Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI) 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI)に関する追加情報

Boronic Acid, (8-Fluoro-2-Naphthalenyl)- (CAS No 627526-70-9)

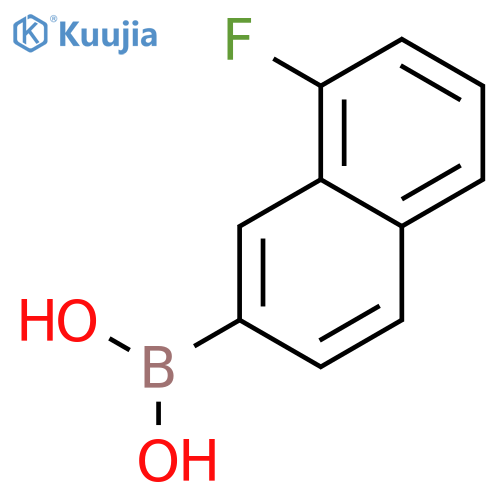

Boronic acid, (8-fluoro-2-naphthalenyl)- is a versatile organic compound with the CAS registry number 627526-70-9. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group (-B(OH)₂) attached to the 8-fluoro-substituted naphthalene ring system. The presence of the fluorine atom at the 8-position of the naphthalene ring introduces unique electronic and steric properties, making this compound valuable in various chemical and pharmaceutical applications.

The synthesis of boronic acid, (8-fluoro-2-naphthalenyl)- typically involves the nucleophilic substitution of an appropriate aryl halide with a boronate ester followed by hydrolysis to yield the corresponding boronic acid. This process is often facilitated by the use of transition metal catalysts, such as palladium complexes, which are widely employed in cross-coupling reactions. The compound's structure has been extensively studied using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular geometry and purity.

One of the most significant applications of boronic acid, (8-fluoro-2-naphthalenyl)- lies in its role as a building block in organic synthesis. Boronic acids are highly reactive due to the electrophilic nature of the boron atom, which makes them ideal substrates for Suzuki-Miyaura coupling reactions. In these reactions, boronic acids react with aryl or alkenyl halides in the presence of palladium catalysts to form biaryl or vinylarene compounds. This reaction is pivotal in the construction of complex molecular frameworks, particularly in drug discovery and materials science.

Recent studies have highlighted the potential of boronic acid, (8-fluoro-2-naphthalenyl)- in medicinal chemistry. Researchers have explored its use as a precursor for synthesizing bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases. For instance, derivatives of this compound have been investigated for their ability to modulate kinase activity and inhibit tumor growth in preclinical models. The fluorine substituent at the 8-position plays a critical role in enhancing the compound's pharmacokinetic properties, such as solubility and bioavailability.

In addition to its role in drug discovery, boronic acid, (8-fluoro-2-naphthalenyl)- has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaic devices. Recent advancements in this field have demonstrated that derivatives of this compound can serve as efficient electron transport materials due to their high electron mobility and stability under ambient conditions.

The environmental impact and safety profile of boronic acid, (8-fluoro-2-naphthalenyl)- have also been subjects of recent research. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and human health.

In conclusion, boronic acid, (8-fluoro-2-naphthalenyl)-, with its CAS number 627526-70-9, is a multifaceted compound with significant potential across various scientific disciplines. Its reactivity in cross-coupling reactions, combined with its unique electronic properties and favorable pharmacokinetic characteristics, positions it as an essential tool in modern organic synthesis and drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.

627526-70-9 (Boronic acid, (8-fluoro-2-naphthalenyl)- (9CI)) 関連製品

- 182344-25-8(4-Fluoronaphthalene-1-boronic acid)

- 1765-93-1(4-Fluorobenzeneboronic acid)

- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)

- 122269-03-8(2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)

- 868218-61-5(1-(4-methylbenzenesulfonyl)-2-{(naphthalen-1-yl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)

- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)

- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)

- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)